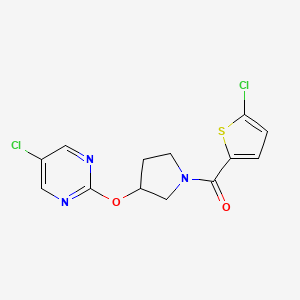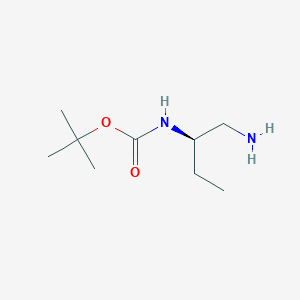
(R)-tert-Butyl (1-aminobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is a chemical compound used primarily as an intermediate in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amine. This compound is often utilized in the synthesis of pharmaceuticals and other biologically active molecules due to its stability and reactivity under various conditions .
Mechanism of Action
Target of Action
The primary targets of N-Boc-[(1R)-1-(aminomethyl)propyl]amine are amines, amino acids, and peptides . It is used for the chemoselective mono-N-Boc protection of these structurally diverse compounds .
Mode of Action
N-Boc-[(1R)-1-(aminomethyl)propyl]amine interacts with its targets through a process known as N-Boc deprotection . This process involves the use of catalysts to lower the required reaction temperature and achieve continuous N-Boc deprotection of amines .
Biochemical Pathways
The N-Boc deprotection process affects various biochemical pathways. It facilitates the production of a variety of aromatic and aliphatic amines . The downstream effects include enhanced efficiency and productivity relative to a batch process .
Result of Action
The molecular and cellular effects of N-Boc-[(1R)-1-(aminomethyl)propyl]amine’s action include the production of a variety of aromatic and aliphatic amines . These amines can then participate in further biochemical reactions.
Action Environment
Environmental factors such as temperature and the presence of catalysts can influence the action, efficacy, and stability of N-Boc-[(1R)-1-(aminomethyl)propyl]amine. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the N-Boc deprotection process .
Biochemical Analysis
Biochemical Properties
N-Boc-[(1R)-1-(aminomethyl)propyl]amine interacts with various enzymes, proteins, and other biomolecules. It is often used in peptide synthesis due to its stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . The compound can be easily introduced and removed under a variety of conditions .
Molecular Mechanism
The molecular mechanism of action of N-Boc-[(1R)-1-(aminomethyl)propyl]amine involves its role as a protective group for amines during chemical synthesis . It prevents undesired reactions with other functional groups in the molecule, allowing for more precise control over the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Boc-[(1R)-1-(aminomethyl)propyl]amine exhibits stability over time, making it a reliable component in chemical synthesis
Metabolic Pathways
N-Boc-[(1R)-1-(aminomethyl)propyl]amine is involved in the metabolic pathways related to the synthesis of peptides and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (R)-tert-Butyl (1-aminobutan-2-yl)carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used in this reaction include triethylamine (Et3N) and sodium hydroxide (NaOH). The reaction can be catalyzed by various agents such as iodine or perchloric acid adsorbed on silica gel .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Solid acid catalysts like H-BEA zeolite can be used for the continuous deprotection of amines, which is a crucial step in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl (1-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Substitution: Nucleophilic substitution reactions can be performed on the Boc-protected amine, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces primary amines .
Scientific Research Applications
(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of peptide and protein analogs.
Medicine: For the development of pharmaceutical compounds, including potential drug candidates.
Industry: In the production of fine chemicals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-Boc-[(1S)-1-(aminomethyl)propyl]amine
- N-Cbz-[(1R)-1-(aminomethyl)propyl]amine
- N-Fmoc-[(1R)-1-(aminomethyl)propyl]amine
Uniqueness
(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which offers stability under a wide range of conditions. This makes it particularly useful in the synthesis of chiral molecules and complex organic compounds .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-aminobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCYTMWAXWVOM-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)
![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)
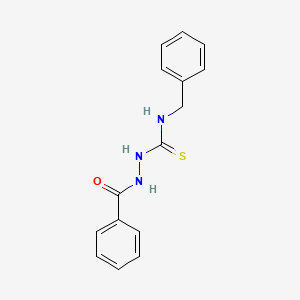
![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride](/img/structure/B2713300.png)
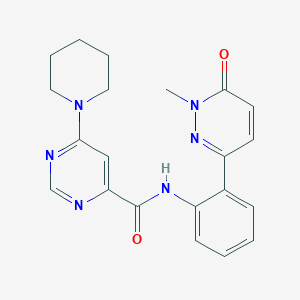
![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)
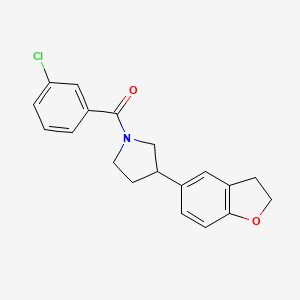
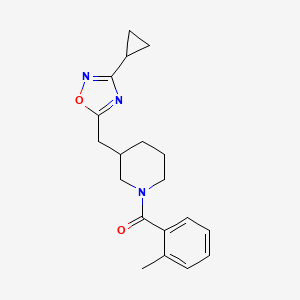
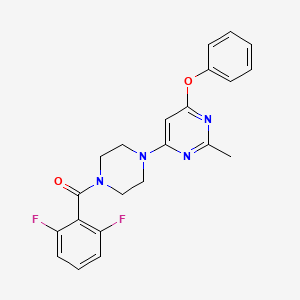
![Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2713312.png)

